Chemical Identity and Purity as the Primary Differentiation Criterion for E3 ligase Ligand 50 Procurement
For the synthesis of PROTACs, the identity and purity of the E3 ligase ligand are paramount. 1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione (E3 ligase Ligand 50) is explicitly validated as the Cereblon-recruiting moiety for PROTAC BTK Degrader-10 . This compound is supplied with a defined purity of ≥95% by HPLC , a specification that is critical for ensuring consistent conjugation chemistry and minimizing the formation of unwanted byproducts during PROTAC assembly. In contrast, other hexahydropyrimidine-2,4-dione derivatives, such as 6-(4-chlorophenyl)hexahydropyrimidine-2,4-dione derivatives (e.g., 7e-h), have been characterized for direct anticonvulsant activity in vivo [1], but their suitability as E3 ligase ligands has not been established, and they are not commercially available with purity specifications optimized for PROTAC synthesis.
| Evidence Dimension | Identity and Intended Use |
|---|---|
| Target Compound Data | E3 ligase Ligand 50; Validated as Cereblon ligand for PROTAC BTK Degrader-10 synthesis |
| Comparator Or Baseline | 6-(4-chlorophenyl)hexahydropyrimidine-2,4-dione derivatives (7e-h); Characterized for direct anticonvulsant activity |
| Quantified Difference | Functional divergence: E3 ligase recruitment vs. direct pharmacology |
| Conditions | Synthetic chemistry and pharmacological characterization |
Why This Matters
This fundamental functional distinction ensures that procurement of the correct compound (Ligand 50) is essential for successful PROTAC development, as substitution with a structurally related but functionally distinct hexahydropyrimidine-2,4-dione would fail to recruit Cereblon.
- [1] Septioglu E, Aytemir MD, Caliş U. Synthesis and anticonvulsant activity of some new hexahydropyrimidine-2,4-dione derivatives. Arzneimittelforschung. 2005;55(5):259-64. View Source
